6H05

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

K-Ras阻害剤は、小型GTPaseであるK-Rasタンパク質の活性を標的とし、阻害するように設計された化合物のクラスです。 K-Rasは、非小細胞肺がん、大腸がん、膵管腺がんなど、ヒトのがんで最も頻繁に突然変異する癌遺伝子の1つです 。これらの阻害剤は、腫瘍の増殖と生存を促進するシグナル経路を阻害することを目指すため、がん治療において極めて重要です。

準備方法

合成経路と反応条件: K-Ras阻害剤の合成には、構造に基づくバーチャルスクリーニングや分子動力学シミュレーションを用いて、潜在的なリード化合物を特定することがよくあります 。 例えば、K-Ras G12D変異を標的とする非共有結合性阻害剤は、多様な化合物のバーチャルスクリーニング、続いて分子ドッキングとスコアリング技術によって発見されました 。 さらに、マクロ環状ペプチドは、混合物ライブラリーと自動リガンド識別システムを使用して特定されました .

工業的生産方法: K-Ras阻害剤の工業的生産には、通常、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、臨床使用に適した最終化合物を生成するために、複数の化学反応、精製、検証のステップが含まれる場合があります .

化学反応の分析

反応の種類: K-Ras阻害剤は、共有結合修飾、酸化、置換など、さまざまな化学反応を起こします 。 例えば、K-Ras G12C変異を標的とする共有結合性阻害剤は、スイッチIIポケットに不可逆的に結合し、獲得したシステインとの共有結合反応に依存します .

一般的な試薬と条件: K-Ras阻害剤の合成に使用される一般的な試薬には、フェニルグリオキサールやメチルグリオキサールなどの隣接ジカルボニル化合物があり、これらはタンパク質上のアルギニン残基を選択的に修飾します 。 反応条件には、多くの場合、生理的pHと特定の温度設定が含まれ、選択的な標的化と結合が保証されます .

生成される主な生成物: これらの反応から生成される主な生成物は、K-Ras阻害剤とK-Rasタンパク質の共有結合または非共有結合複合体です。 これらの複合体は、K-Rasタンパク質の活性を効果的に阻害し、がんの進行に関与する下流のシグナル経路を遮断します .

科学研究への応用

K-Ras阻害剤は、化学、生物学、医学、産業などの分野において、幅広い科学研究への応用があります。 化学では、K-Rasタンパク質の構造と機能、および他の分子との相互作用を研究するために使用されます 。 生物学では、K-Ras変異ががんの発生と進行において果たす役割を理解するのに役立ちます 。 医学では、K-Ras阻害剤は、K-Ras変異によって促進されるがんのための標的療法として開発されています 。 さまざまながんの種類におけるこれらの阻害剤の有効性と安全性を評価するための臨床試験が進行中です 。 産業では、K-Ras阻害剤は、新しい治療候補を特定するための創薬と開発プロセスで使用されます .

科学的研究の応用

Cancer Research and Treatment

6H05 is primarily studied for its applications in oncology, particularly in targeting K-Ras mutations. The K-Ras protein is a member of the Ras family of small GTPases, which act as molecular switches in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Mutations in K-Ras are commonly associated with several cancers, including pancreatic, colorectal, and lung cancers.

Case Studies

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the proliferation of cancer cell lines harboring the K-Ras(G12C) mutation. In controlled laboratory settings, cells treated with this compound showed reduced growth rates and increased apoptosis compared to untreated controls .

- Animal Models : Preclinical studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models implanted with K-Ras(G12C) mutant tumors .

Drug Development

The specificity of this compound for the mutant form of K-Ras makes it a promising candidate for drug development aimed at precision medicine. The ongoing research focuses on:

- Combination Therapies : Exploring the efficacy of this compound in combination with other therapeutic agents to enhance treatment outcomes for patients with K-Ras-driven tumors.

- Formulation Optimization : Investigating different formulations to improve bioavailability and therapeutic index in clinical settings .

Research Tool

Beyond its potential as a therapeutic agent, this compound serves as an important research tool in molecular biology:

- Biochemical Assays : It is utilized in assays designed to study Ras signaling pathways and the effects of mutations on protein function.

- Target Validation : Researchers employ this compound to validate K-Ras as a therapeutic target by assessing its impact on cellular processes related to cancer progression .

作用機序

K-Ras阻害剤の作用機序には、K-Rasタンパク質に結合してその活性を阻害することが含まれます。 K-Rasは、活性型GTP結合状態と不活性型GDP結合状態の間をサイクルする分子スイッチとして機能します 。 ソトラシブやアダグラシブなどのK-Ras阻害剤は、K-Ras G12C変異体のスイッチIIポケットに結合し、それを不活性状態にロックして下流のシグナル伝達を阻害します 。 この阻害は、がん細胞の増殖と生存を促進するシグナル経路を破壊します .

類似化合物との比較

K-Ras阻害剤は、K-Rasタンパク質内の特定の変異を標的化できる点がユニークです。 類似の化合物には、HRASやNRASなど、RASファミリーの他のメンバーを標的とする阻害剤が含まれます 。 K-Ras阻害剤は、特にG12C変異に対するK-Ras変異に対する特異性において異なります 。 その他の類似の化合物には、複数のRASアイソフォームを標的とするか、異なる作用機序を採用するパン-KRAS阻害剤、PROTAC、siRNA、PNAなどがあります .

類似化合物のリスト

- HRAS阻害剤

- NRAS阻害剤

- パン-KRAS阻害剤

- PROTAC

- siRNA

- PNA

K-Ras阻害剤は、標的がん治療における重要な進歩を表しており、K-Ras駆動のがん患者に対する治療成績の改善に希望を与えています。

生物活性

6H05, chemically known as the trifluoroacetate salt of a selective allosteric inhibitor of the oncogenic K-Ras(G12C) protein, has garnered attention in cancer research due to its unique mechanism of action. This compound is particularly significant in the context of targeting K-Ras mutations, which are prevalent in various cancers, including pancreatic and colorectal cancers. The following sections delve into the biological activity, mechanisms, and research findings associated with this compound.

This compound functions as an allosteric inhibitor , meaning it binds to a site on the K-Ras protein that is distinct from the active site. This binding induces conformational changes that alter the protein's nucleotide preference from guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This shift is crucial because K-Ras mutations often lead to uncontrolled cell signaling that promotes tumor growth and survival.

Key Features of this compound:

- Allosteric Modulation : Alters K-Ras activity without directly competing for the active site.

- Selectivity : Primarily affects the G12C mutant form of K-Ras while sparing wild-type K-Ras, making it a promising candidate for targeted therapy.

- Enhanced Solubility : The trifluoroacetate salt form increases solubility and stability, facilitating laboratory applications.

Research Findings

Recent studies have highlighted several critical aspects of this compound's biological activity:

- Inhibition Profile : In vitro studies demonstrate that this compound shows significant inhibition of K-Ras(G12C) function in lung cancer cell lines, indicating its potential utility in therapeutic contexts .

- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to this compound can enhance its binding affinity and selectivity for K-Ras(G12C), suggesting avenues for further drug optimization .

- Comparative Analysis : Compared to other K-Ras inhibitors like Sotorasib and Adagrasib, which are direct inhibitors, this compound's allosteric mechanism provides a different therapeutic approach. This distinction may lead to unique clinical outcomes in combination therapies .

Table 1: Comparison of K-Ras Inhibitors

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Allosteric inhibitor of K-Ras(G12C) | Alters nucleotide preference; selective for G12C |

| Sotorasib | Direct inhibitor of K-Ras(G12C) | First FDA-approved drug targeting K-Ras(G12C) |

| Adagrasib | Similar direct inhibition of K-Ras(G12C) | Demonstrated efficacy in clinical trials |

| BI-3406 | Allosteric inhibitor of K-Ras | Targets different conformational states |

| SAR629 | Inhibits downstream signaling pathways | Focuses on inhibiting MEK/ERK pathway |

Case Studies

Several case studies illustrate the application and effectiveness of this compound in research settings:

- Lung Cancer Cell Line Study : A study conducted on various lung cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell proliferation and survival rates compared to untreated controls. This suggests that this compound effectively impairs oncogenic signaling pathways mediated by mutant K-Ras .

- Combination Therapy Exploration : Preliminary investigations into combining this compound with other therapeutic agents (e.g., MEK inhibitors) showed synergistic effects, enhancing overall anti-tumor efficacy. These findings indicate potential for developing combination regimens incorporating this compound in clinical settings .

特性

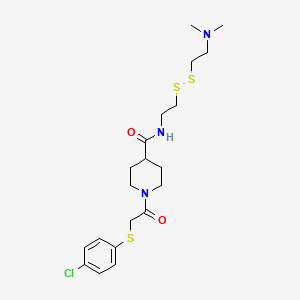

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEYMZOUPNIHLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。